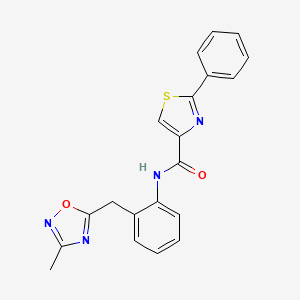

Ethyl 8-methoxy-4-phenoxy-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

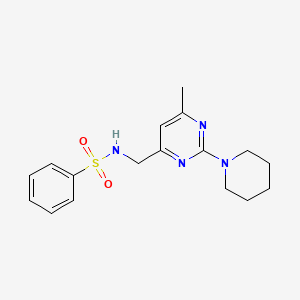

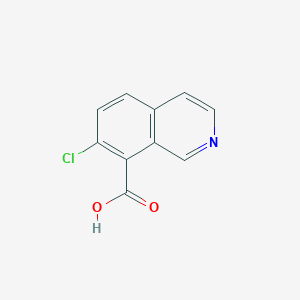

Ethyl 8-methoxy-4-phenoxy-3-quinolinecarboxylate is a chemical compound with the molecular formula C19H17NO4 . It is a type of quinolinecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 323.34 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Metabolites : A study by Mizuno et al. (2006) detailed efficient syntheses of metabolites related to quinolinecarboxylate compounds, showcasing methodologies for producing novel compounds through synthetic routes, highlighting the chemical versatility and potential for generating biologically active derivatives Mizuno et al., 2006.

Fluorescing Agents for Zinc(II) : Mahadevan et al. (1996) discussed the synthesis of Zinquin ester and acid, which are zinc(II)-specific fluorescing agents. This research illustrates the application of quinoline derivatives in the study of biological zinc, providing tools for biochemical research Mahadevan et al., 1996.

Antimalarial Activity : Lamontagne et al. (1989) prepared 2-substituted analogues of a quinoline derivative, showing significant antimalarial activity. This underscores the potential of such compounds in developing new therapeutic agents against malaria Lamontagne et al., 1989.

Antibacterial Activity : A study on 8-alkoxyquinolone antibacterial agents by Sánchez et al. (1995) indicated that these derivatives possess potent antibacterial activity against various bacteria. The research also highlighted modifications to reduce potential side effects, showing the application of quinoline derivatives in antibacterial drug development Sánchez et al., 1995.

Antituberculosis Agents : Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for antituberculosis activity. This demonstrates the role of quinoline derivatives in addressing tuberculosis, a major global health issue Jaso et al., 2005.

Properties

IUPAC Name |

ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(21)15-12-20-17-14(10-7-11-16(17)22-2)18(15)24-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVRZRQVJFHSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331580 |

Source

|

| Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477847-18-0 |

Source

|

| Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2641373.png)

![6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2641375.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2641376.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2641383.png)

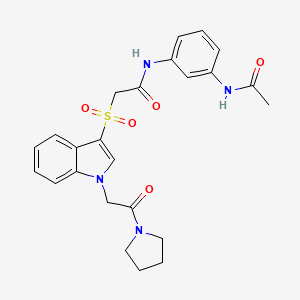

![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)